3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid
CAS No.: 1261750-12-2
Cat. No.: VC0109865
Molecular Formula: C14H8F4O2
Molecular Weight: 284.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261750-12-2 |
|---|---|
| Molecular Formula | C14H8F4O2 |
| Molecular Weight | 284.21 |
| IUPAC Name | 3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
| Standard InChI Key | AFRVGHOVGXADHT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |
Introduction
Chemical Structure and Properties
3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid features a benzoic acid core with a fluorine atom at the 3-position and a trifluoromethylphenyl group at the 4-position. This unique structural arrangement contributes to its distinctive chemical behavior and utility in various applications.
Physical and Chemical Identifiers
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1261750-12-2 |
| Molecular Formula | C₁₄H₈F₄O₂ |
| Molecular Weight | 284.21 g/mol |
| IUPAC Name | 3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
| Standard InChIKey | AFRVGHOVGXADHT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |
The compound typically appears as a white to off-white crystalline solid and demonstrates good stability under normal laboratory conditions . The presence of fluorine atoms and the trifluoromethyl group significantly influences its physical and chemical properties, particularly enhancing its lipophilicity compared to non-fluorinated analogs.
Structural Features
The defining structural elements of this compound include:
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A benzoic acid core providing a carboxylic acid functional group
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A fluorine substituent at the 3-position of the benzoic acid ring
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A phenyl ring connected at the 4-position of the benzoic acid
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A trifluoromethyl group at the 3-position of the connected phenyl ring
These structural features contribute to the compound's reactivity profile, solubility characteristics, and potential interactions with biological targets .
Synthesis Methods
The synthesis of 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid typically employs palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Synthetic Routes
A common synthetic approach involves the coupling of appropriately substituted building blocks:
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Starting materials typically include:
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4-Bromo-3-fluorobenzoic acid (or similar halogenated derivative)
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3-(Trifluoromethyl)phenylboronic acid
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The coupling reaction forms the carbon-carbon bond between the two aromatic rings, creating the biphenyl structure characteristic of the target compound .
Reaction Conditions
The Suzuki-Miyaura coupling for this synthesis generally requires specific conditions:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Base | Potassium phosphate or potassium carbonate |
| Solvent | 1,4-Dioxane, THF/water mixtures, or toluene |
| Temperature | 80-100°C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 1-24 hours |
Microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times . Yields typically range from 80-90% under optimized conditions.
Applications and Uses
3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid serves multiple functions in chemical research and development.
Pharmaceutical Applications
The compound functions as a valuable building block in pharmaceutical research:
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It serves as an intermediate in the synthesis of potential active pharmaceutical ingredients (APIs).
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The fluorinated substituents enhance drug-like properties including:
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Improved metabolic stability
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Enhanced lipophilicity and membrane permeability
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Increased binding affinity to specific biological targets
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Modified physicochemical properties of drug candidates
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Chemical Synthesis Applications
As a functionalized building block, this compound participates in various chemical transformations:
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Carboxylic acid group reactions:
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Esterification to form various esters
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Amide formation through coupling reactions
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Reduction to corresponding alcohols
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Conversion to acid chlorides for further functionalization
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Aromatic ring modifications:
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Further substitution reactions
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Cross-coupling with other organometallic reagents
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Functional group interconversions
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This versatility makes it valuable in the construction of more complex molecular architectures .
Comparison with Structurally Related Compounds
Several structurally related fluorinated benzoic acids share similarities with 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid but differ in the arrangement of substituents.
Structural Analogs
The following table compares key structural analogs:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid | 1261750-12-2 | C₁₄H₈F₄O₂ | Reference compound |
| 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid | 1261849-23-3 | C₁₄H₈F₄O₂ | Trifluoromethyl group at 4-position of phenyl ring |
| 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid | 1261824-88-7 | C₁₄H₈F₄O₂ | Trifluoromethyl group at 2-position of phenyl ring |
| 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid | 926222-59-5 | C₁₄H₈F₄O₂ | Fluorine at 2-position instead of 3-position |
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 115754-21-7 | C₈H₄F₄O₂ | Direct trifluoromethyl substitution without phenyl linker |
Structure-Property Relationships
The position and arrangement of fluorine atoms and trifluoromethyl groups significantly influence the properties of these compounds:
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Electronic effects: Different substitution patterns alter electron distribution in the molecule, affecting reactivity and stability.
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Steric considerations: The position of the trifluoromethyl group influences molecular geometry and potential interactions with other molecules.
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Physical properties: Melting points, solubility profiles, and crystallization behaviors vary among these structural isomers.
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Biological activity: Even subtle changes in substitution patterns can dramatically alter binding affinities and biological responses .
Current Research Trends and Future Directions
The field of fluorinated building blocks, including compounds like 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid, continues to evolve.
Emerging Applications
Current research trends involving this and similar compounds include:
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Development of novel synthetic methodologies for more efficient and sustainable production.
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Exploration of applications in targeted drug delivery systems.
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Investigation of structure-activity relationships in specific biological pathways.
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Application in materials science, particularly in the development of specialty polymers and coatings.
Future Research Opportunities
Potential future directions for research include:
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Computational studies to predict optimal applications and properties.
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Development of new derivatives with enhanced functionality.
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Integration into emerging technologies such as photoresponsive materials or chemical sensors.
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Exploration of catalytic applications in specific chemical transformations.
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